Product packaging for Benzene, [(butylseleno)methyl]-(Cat. No.:CAS No. 32343-96-7)

Benzene, [(butylseleno)methyl]-

Cat. No.: B14692488
CAS No.: 32343-96-7
M. Wt: 227.22 g/mol
InChI Key: WMTMPRYYLMIXCF-UHFFFAOYSA-N
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Description

Benzene, [(butylseleno)methyl]- is an organoselenium compound of interest in synthetic and materials chemistry research. Organoselenium compounds serve as versatile reagents and catalysts for various oxidation reactions, including epoxidation, 1,2-dihydroxylation, and the conversion of functional groups such as halomethyl into formyl groups . Their utility in green chemistry approaches is particularly notable when used catalytically with primary oxidants like hydrogen peroxide or tert-butyl hydroperoxide, which are environmentally friendly . Researchers also explore selenium-containing monomers, such as those with selenophene moieties, for developing advanced electrochromic polymers and conductive materials . The butylseleno moiety in this specific benzene derivative may be investigated for its electron-donating properties and potential to influence the solubility, electronic characteristics, and stability of resulting compounds or polymers . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle all chemicals according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16Se B14692488 Benzene, [(butylseleno)methyl]- CAS No. 32343-96-7

Properties

CAS No.

32343-96-7

Molecular Formula

C11H16Se

Molecular Weight

227.22 g/mol

IUPAC Name

butylselanylmethylbenzene

InChI

InChI=1S/C11H16Se/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

WMTMPRYYLMIXCF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]CC1=CC=CC=C1

Origin of Product

United States

Role in Materials Science and Advanced Technologies

Precursors for Metal Selenide (B1212193) Semiconductor Materials

Organoselenium compounds are increasingly utilized as precursors for the synthesis of metal selenide semiconductor materials, including quantum dots and thin films. rsc.orgnih.govresearchgate.net These materials are foundational to a range of electronic and optoelectronic devices. The synthesis of cadmium selenide (CdSe) nanoplatelets, for instance, has been shown to involve reactive organo-selenium intermediates. rsc.orgrsc.org

The general approach involves the thermal decomposition of the organoselenium precursor in the presence of a metal salt, leading to the formation of metal selenide nanocrystals. The organic ligands, in this case, the butyl and benzyl (B1604629) groups of Benzene (B151609), [(butylseleno)methyl]-, can play a crucial role in controlling the size, shape, and surface properties of the resulting semiconductor nanoparticles. wisc.edu The volatility and decomposition temperature of the organoselenium precursor are critical parameters in deposition techniques like Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). nih.govresearchgate.net

Table 1: Examples of Organoselenium Precursors for Metal Selenide Synthesis

Organoselenium Precursor Class Metal Selenide Synthesized Synthesis Method Reference
Bis(acyl) selenides Cadmium Selenide (CdSe) Liquid-phase synthesis rsc.org
Diethyl(di)selenides Various (e.g., MoSe2) Chemical Vapor Deposition (CVD) nih.gov

Incorporation into Stimuli-Responsive Polymers

The unique chemistry of the selenium atom allows for its incorporation into polymers to create materials that respond to external stimuli, such as redox changes, light, and radiation. rsc.org Selenium can be reversibly oxidized and reduced, which can induce changes in the polymer's structure and properties. rsc.orgmdpi.com This responsiveness is a key feature for the development of "smart" materials.

For instance, polymers containing selenide moieties can be oxidized to selenoxides, leading to a change in polarity and solubility. nitech.ac.jp This transformation can be reversed using a reducing agent. This reversible chemistry allows for the design of materials for applications such as drug delivery systems, sensors, and self-healing materials. rsc.orgresearchgate.net The butylseleno group in Benzene, [(butylseleno)methyl]- could be incorporated into a polymer backbone or as a pendant group to impart such stimuli-responsive characteristics.

Applications in Opto-electronic Devices

Organoselenium compounds are finding increasing use in the development of advanced optoelectronic devices. mdpi.comresearchgate.net The incorporation of selenium into organic conjugated materials has been shown to be an effective strategy for tuning their electronic and optical properties. nih.gov The larger size and higher polarizability of the selenium atom compared to sulfur or oxygen can lead to a narrower band gap in the resulting materials, allowing for the absorption of a broader range of the solar spectrum. nih.gov

This property is particularly advantageous for applications in organic light-emitting diodes (OLEDs) and organic photodetectors. Furthermore, the introduction of selenium can enhance intermolecular interactions, which can improve charge carrier mobility in the solid state. nih.gov While direct data on Benzene, [(butylseleno)methyl]- is unavailable, its selenide functional group suggests its potential as a building block for novel organic semiconductors.

Photovoltaic and Piezoelectric Technologies

In the realm of renewable energy, organoselenium compounds are being explored for their potential in photovoltaic devices. nih.gov The ability of selenium to lower the optical band gap of organic materials is highly beneficial for non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs), leading to enhanced short-circuit current density. nih.gov

Furthermore, selenium-containing polymers have been reported to exhibit piezoelectric responses. rsc.org Piezoelectric materials can convert mechanical energy into electrical energy and vice versa, making them suitable for applications in sensors, actuators, and energy harvesting. nih.govdoi.org While the piezoelectric properties of materials derived specifically from Benzene, [(butylseleno)methyl]- have not been reported, the general characteristics of selenium-containing polymers suggest this as a plausible area of investigation.

Table 2: Reported Piezoelectric Coefficients of Select Materials

Material Piezoelectric Coefficient (d33, pC/N) Reference
Barium Titanate (BaTiO3) ~190 doi.org
Bi0.5Na0.5TiO3–Bi0.5K0.5TiO3 (BNT-BKT) nanofibers Not specified, but sufficient for LCD operation doi.org

Advanced Electronic Materials

The unique electronic properties of organoselenium compounds make them promising candidates for a range of advanced electronic materials. rsc.org The ability to form stable radical species and to participate in reversible redox processes makes them suitable for applications in data storage and molecular switches. rsc.org The incorporation of selenium into polymer structures can also lead to materials with high refractive indices, which are valuable for optical applications. rsc.org

The development of organoselenium-based mediators for controlled radical polymerization allows for the synthesis of well-defined polymers with tailored properties. rsc.org This level of control is crucial for creating high-performance electronic materials with reproducible characteristics. The structure of Benzene, [(butylseleno)methyl]- provides a versatile platform that could be functionalized and polymerized to create novel materials for advanced electronic applications.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy for Benzene (B151609), [(butylseleno)methyl]- is expected to show distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the butyl and methylene (B1212753) groups. The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the ring current. The specific splitting pattern of these protons would depend on the substitution pattern, but for a monosubstituted ring, a complex multiplet is common.

The protons of the methylene group directly attached to the selenium atom (C₆H₅CH₂ Se) are in a benzylic position. These benzylic protons are expected to resonate as a singlet at approximately δ 3.7-4.0 ppm. The protons of the butyl group would exhibit characteristic signals, with the methylene group adjacent to the selenium atom (SeCH₂ CH₂CH₂CH₃) appearing further downfield than the other alkyl protons due to the electronegativity of selenium.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, [(butylseleno)methyl]-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic protons (C₆H₅ -) 7.20 - 7.40 Multiplet
Benzylic protons (-CH₂ Se-) ~3.8 Singlet
Methylene protons (-SeCH₂ CH₂CH₂CH₃) ~2.6 Triplet
Methylene protons (-SeCH₂CH₂ CH₂CH₃) ~1.6 Sextet
Methylene protons (-SeCH₂CH₂CH₂ CH₃) ~1.4 Sextet

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

In the ¹³C NMR spectrum of Benzene, [(butylseleno)methyl]-, the carbon atoms of the benzene ring typically resonate in the range of δ 120-140 ppm. Due to the substitution, four distinct signals are expected for the aromatic carbons: one for the ipso-carbon (the carbon atom bonded to the substituent), one for the para-carbon, and two for the ortho- and meta-carbons. The benzylic carbon and the carbons of the butyl chain will appear in the aliphatic region of the spectrum. The carbon atom directly bonded to the selenium atom is expected to be deshielded compared to the other alkyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, [(butylseleno)methyl]-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso) ~138
Aromatic C (ortho, meta, para) 125 - 130
Benzylic C (-C H₂Se-) ~30
Methylene C (-SeC H₂CH₂CH₂CH₃) ~28
Methylene C (-SeCH₂C H₂CH₂CH₃) ~33
Methylene C (-SeCH₂CH₂C H₂CH₃) ~22

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

⁷⁷Se NMR spectroscopy is a specialized technique that directly probes the selenium atom. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. For a compound like Benzene, [(butylseleno)methyl]-, the ⁷⁷Se chemical shift would provide valuable information about the nature of the carbon-selenium bond. In dialkyl selenides, ⁷⁷Se chemical shifts are typically observed in a broad range. Analysis of coupling constants between ⁷⁷Se and adjacent ¹H or ¹³C nuclei (J-coupling) can further confirm the connectivity around the selenium atom. However, specific experimental ⁷⁷Se NMR data for Benzene, [(butylseleno)methyl]- is not widely available in public literature.

Mass Spectrometry (MS)

Mass spectrometry of Benzene, [(butylseleno)methyl]- would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely be characterized by cleavage of the bonds adjacent to the selenium atom. A common fragmentation pathway for benzyl-substituted compounds is the loss of the benzyl (B1604629) group to form a stable tropylium (B1234903) cation at m/z 91. Another likely fragmentation would involve the loss of the butyl group. The isotopic pattern of selenium, which has several naturally occurring isotopes (notably ⁸⁰Se, ⁷⁸Se, and ⁷⁷Se), would result in a characteristic cluster of peaks for the molecular ion and any selenium-containing fragments, aiding in their identification.

Table 3: Predicted Key Mass Spectrometry Fragments for Benzene, [(butylseleno)methyl]-

m/z Fragment
228 [C₁₁H₁₆Se]⁺ (Molecular Ion for ⁸⁰Se)
171 [C₁₁H₁₆Se - C₄H₉]⁺

Infrared (IR) Spectroscopy

The infrared spectrum of Benzene, [(butylseleno)methyl]- would display characteristic absorption bands corresponding to its functional groups. The presence of the benzene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the monosubstituted benzene ring typically appear as strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range. The aliphatic C-H stretching vibrations of the butyl and methylene groups would be observed just below 3000 cm⁻¹. The C-Se stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹, but it is often weak and can be difficult to assign definitively.

Table 4: Predicted IR Absorption Bands for Benzene, [(butylseleno)methyl]-

Wavenumber (cm⁻¹) Vibration
3100 - 3000 Aromatic C-H Stretch
2960 - 2850 Aliphatic C-H Stretch
1600, 1580, 1495, 1450 Aromatic C=C Stretch
770 - 690 Aromatic C-H Out-of-Plane Bend

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. numberanalytics.com If a suitable single crystal of Benzene, [(butylseleno)methyl]- could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net It would confirm the geometry around the selenium atom and the conformation of the butyl chain in the solid state. Furthermore, it would reveal how the molecules pack together in the crystal lattice. numberanalytics.com While a specific crystal structure for Benzene, [(butylseleno)methyl]- is not publicly documented, data from other organoselenium compounds show that the C-Se bond lengths are typically in the range of 1.9-2.0 Å. nih.govrsc.org The analysis would also definitively establish the planarity of the benzene ring within the molecule.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. While direct DFT data for Benzene (B151609), [(butylseleno)methyl]- is scarce, studies on analogous compounds like selenoanisole (C₆H₅SeCH₃) and 5-(phenylselanyl)pentanoic acid provide critical insights.

Quantum-chemical calculations on selenoanisole, a simpler analog, have been performed to understand its steric and electronic structure. These studies reveal the potential functions of internal rotation around the C(sp²)-Se bond. pleiades.online The geometric parameters, ionization potentials, and dipole moments are key descriptors derived from such calculations. The energies and populations of the lone electron pairs on the selenium atom, and their interaction with the aromatic ring's π-system, are also elucidated using approaches like the natural bond orbital (NBO) analysis. pleiades.online

For more complex systems like 5-(phenylselanyl)pentanoic acid, DFT calculations have been employed to support experimental findings, particularly in understanding the formation of transient species in reactions. rsc.org Theoretical calculations can predict bond lengths and angles with high accuracy. For instance, in a study on a different organoselenium compound, DFT calculations at the B3LYP/6-311(d,p) level were used to optimize molecular geometries. nih.gov

Table 1: Representative DFT-Calculated Parameters for Analogous Organoselenium Compounds

ParameterSelenoanisole (Calculated)5-(Phenylselanyl)pentanoic acid Dimer Radical (Calculated)
C(sp²)-Se Bond Rotation Barrier~6.41 - 13.13 kJ/mol (Method dependent) pleiades.online-
>Se∴Se< Bond Distance-2.997 - 3.009 Å rsc.org
Predicted λmax (TDDFT)-630 nm rsc.org

Note: This table presents data from analogous compounds to illustrate the types of parameters obtained from DFT calculations. The values for Benzene, [(butylseleno)methyl]- would require specific computational investigation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate pathways of chemical reactions, identifying transition states, and determining reaction energetics. While a specific reaction mechanism elucidation for Benzene, [(butylseleno)methyl]- is not available, the general reactivity patterns of organoselenium compounds have been explored computationally.

For instance, the reactions of organic diselenides with acetylenes to form various organoselenium compounds have been studied, with proposed mechanisms often supported by computational evidence. mdpi.com These calculations can help rationalize the regioselectivity and stereoselectivity observed in such reactions. The formation of key intermediates, such as seleniranium ions or radical species, can be modeled to understand their stability and subsequent transformations.

In a study on the oxidation of selanylpentanoic acids, theoretical calculations at the M05-2X/6-311+G(d,p)/SMD level were crucial in establishing the thermodynamic feasibility of forming σ- and π-type dimer radical anions. rsc.org This demonstrates the power of quantum chemical calculations in validating proposed reaction intermediates that may be difficult to detect experimentally.

In Silico Investigations of Structure-Reactivity Relationships

In silico studies, which encompass a broad range of computational methods, are vital for establishing relationships between the structure of a molecule and its chemical or biological activity. For organoselenium compounds, these investigations often focus on understanding their antioxidant properties or their potential as therapeutic agents. chemrxiv.orgmdpi.com

The reactivity of a molecule can be correlated with quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A smaller energy gap (ΔE = ELUMO - EHOMO) generally suggests higher reactivity. nih.govmdpi.com Other descriptors like chemical hardness, softness, and electrophilicity, derived from these frontier orbital energies, provide further insights into the molecule's reactivity. nih.govmdpi.com

Molecular docking studies, a key component of in silico research, have been used to investigate the binding of organoselenium compounds to biological targets, such as proteins involved in disease pathways. chemrxiv.org These studies can predict the binding affinity and preferred binding modes, guiding the design of new compounds with enhanced activity. For example, in silico investigations on organoselenium compounds as potential inhibitors of SARS-CoV-2 main protease have highlighted the importance of specific structural features for effective binding. nih.govmdpi.com

Table 2: Key Quantum Chemical Descriptors for Assessing Reactivity in Organoselenium Compounds

DescriptorSignificance
EHOMOEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
ELUMOEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
Energy Gap (ΔE)Difference between ELUMO and EHOMO; a smaller gap often indicates higher reactivity. nih.govmdpi.com
Chemical Hardness (η)Resistance to change in electron distribution; related to the energy gap.
Chemical Softness (S)Reciprocal of hardness; soft molecules are generally more reactive. nih.gov
Electrophilicity (ω)A measure of the ability of a species to accept electrons.

Note: This table outlines general concepts. The specific values for Benzene, [(butylseleno)methyl]- would need to be calculated.

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